5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil
CAS No.: 75838-24-3
Cat. No.: VC2156371
Molecular Formula: C12H6F3N3O2
Molecular Weight: 281.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75838-24-3 |
|---|---|
| Molecular Formula | C12H6F3N3O2 |
| Molecular Weight | 281.19 g/mol |
| IUPAC Name | 2,4-dioxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20) |
| Standard InChI Key | WRRPMKHYWNEDAR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F |
Introduction
Chemical Properties and Synthesis
Physical Properties
The compound exhibits the following physical characteristics:
These properties suggest high thermal stability and moderate solubility, making it suitable for pharmaceutical formulations.
Chemical Reactivity
The compound undergoes several types of chemical reactions:
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Oxidation: The uracil moiety can be oxidized using agents like potassium permanganate or hydrogen peroxide.
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Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride or sodium borohydride.
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Substitution: Nucleophilic substitution occurs at the trifluoromethyl group under basic conditions.
Synthetic Routes
The synthesis involves multiple steps:
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Starting Material: p-Trifluoromethylaniline serves as the precursor.
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Diazotization Reaction: Conversion to diazonium salt using nitrous acid.
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Cyclization: Reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions forms an intermediate.
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Chlorination: Chlorine introduction enhances reactivity for subsequent steps.
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Decarboxylation: Adjusting pH yields the final product.
The process can be scaled for industrial production with modifications to reaction conditions.
Biological Activity
Mechanism of Action
The compound interacts with biological systems through several pathways:
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Enzyme Inhibition: It competes with natural pyrimidines for binding sites on enzymes like thymidylate synthase, disrupting DNA synthesis in rapidly dividing cells .
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Antiviral Activity: Preliminary studies indicate interference with viral replication processes due to structural mimicry of nucleotides .
Pharmacokinetics
Key pharmacokinetic parameters include:
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Absorption: High gastrointestinal absorption facilitated by lipophilic trifluoromethyl group .
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Distribution: Ability to cross the blood-brain barrier suggests potential CNS effects .
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Metabolism: Biotransformation into active metabolites enhances therapeutic efficacy .
Anticancer Effects
Preclinical studies have shown promising results:
| Study | Cancer Type | IC (µM) | Mechanism |
|---|---|---|---|
| A | Breast Cancer | 0.15 | Thymidylate synthase inhibition |
| B | Colon Cancer | 0.25 | Induction of apoptosis |
| C | Lung Cancer | 0.10 | Cell cycle arrest at G2/M phase |
These findings highlight its potential as a chemotherapeutic agent.
Applications in Industry and Research
Chemistry and Catalysis
The compound's electronic properties make it suitable as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science
Incorporation into polymers improves thermal stability and resistance to chemical degradation.
Medicine
Its structural features are being explored for drug development against cancer and infectious diseases.
Agrochemicals
Bioactive properties suggest utility in developing pesticides and herbicides.
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